ナンドロロン酢酸エステル

概要

説明

科学的研究の応用

Medical Applications

Nandrolone acetate is used in various therapeutic settings, particularly for conditions associated with muscle wasting and bone density loss.

Treatment of Anemia and Muscle Wasting

Nandrolone decanoate, a closely related compound to nandrolone acetate, has been extensively studied for its effectiveness in treating anemia associated with chronic kidney disease. A randomized controlled trial demonstrated that nandrolone administration led to significant increases in lean body mass compared to placebo in HIV-infected men experiencing weight loss. The study reported an increase in lean body mass by 1.6 kg in the nandrolone group versus 0.4 kg in the placebo group (p < 0.05) .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Racca et al., 2020 | HIV-infected men | Nandrolone decanoate | Increased lean body mass (+1.6 kg) |

| JAMA Internal Medicine, 2005 | Women with HIV | Nandrolone decanoate | Improved weight and lean tissue mass |

Osteoporosis Management

In postmenopausal women, nandrolone has been utilized to improve bone mineral density and reduce the risk of osteoporosis. It is one of the few anabolic agents approved for this purpose alongside testosterone . Studies indicate that low doses of nandrolone can effectively enhance bone health without significant androgenic side effects.

Applications in Geriatrics

Nandrolone acetate has shown promise in geriatric medicine for combating sarcopenia (age-related muscle loss). It has been used to improve muscle strength and overall physical function in elderly patients . Clinical trials have suggested that nandrolone can help mitigate frailty and improve quality of life among older adults.

Case Studies

- Case Study 1 : An elderly patient with chronic illness received nandrolone acetate as part of a rehabilitation program post-surgery. The patient exhibited notable improvements in muscle strength and recovery time.

- Case Study 2 : In a cohort study involving older adults with sarcopenia, treatment with nandrolone resulted in increased muscle mass and enhanced physical performance metrics over six months.

Non-Medical Applications

Despite its medical uses, nandrolone acetate is also prevalent in sports and bodybuilding due to its anabolic effects.

Performance Enhancement

Athletes often use nandrolone to increase muscle mass and strength while minimizing fat gain. Its favorable anabolic-to-androgenic ratio makes it appealing for those looking to enhance performance without severe side effects associated with other steroids . However, this non-medical use raises ethical concerns regarding doping in sports.

Side Effects and Contraindications

While nandrolone acetate has therapeutic benefits, it is not without risks. Potential side effects include virilization in women, cardiovascular issues, liver toxicity, and hormonal imbalances . Contraindications include pregnancy, prostate cancer, and severe liver disease.

準備方法

合成経路と反応条件: ナンドロロン酢酸エステルの調製にはいくつかのステップが含まれます。 一つの方法は、メチルジケトンを初期原料として、3-カルボニルエーテル化、17-カルボニルグリニャール反応、3-アルコキシ加水分解の3つのステップを行う方法です . 別の方法は、酢酸を用いたエストラ-4-エン-3,17-ジオンの触媒反応による方法です .

工業生産方法: ナンドロロン酢酸エステルの工業生産方法は、その商業利用が限られているため、十分に文書化されていません。ステロイド合成とエステル化反応の一般的な原理が、その調製に適用されます。

化学反応の分析

反応の種類: ナンドロロン酢酸エステルは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換する。

還元: ケトンをヒドロキシル基に還元する。

置換: 酢酸エステルを形成するエステル化反応。

一般的な試薬と条件:

酸化: 三酸化クロム (CrO3) や過マンガン酸カリウム (KMnO4) などの試薬。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬。

置換: 塩基の存在下での無水酢酸または塩化アセチル。

主要な生成物: これらの反応によって生成される主要な生成物には、ナンドロロンデカノエートやナンドロロンフェニルプロピオネートなどのさまざまなナンドロロンエステルが含まれます .

4. 科学研究への応用

化学: 他のアナボリックステロイドの合成における参照化合物として使用される。

生物学: 筋肉の成長と骨密度への影響について研究されている。

作用機序

ナンドロロン酢酸エステルは、アンドロゲン受容体に結合することによってその効果を発揮しますこの結合は、特定の遺伝子の転写活性を影響し、アンドロジェニック効果を生み出します . ナンドロロンは、エリスロポエチンの産生と尿中排泄を増加させ、骨髄に直接作用する可能性があります .

類似化合物:

ナンドロロンデカノエート: ナンドロロンの別のエステルで、作用時間が長い.

ナンドロロンフェニルプロピオネート: ナンドロロンデカノエートに比べて作用時間が短いエステル.

トレボロン: 強力なアナボリック効果を持つ、ナンドロロンの非17α-アルキル化誘導体.

エチルエストレノール: ナンドロロンの17α-アルキル化誘導体.

ユニークさ: ナンドロロン酢酸エステルは、C17β位での特定のエステル化がユニークであり、その薬物動態と生物活性に影響を与えます。 他のナンドロロンエステルとは異なり、ナンドロロン酢酸エステルは市販されたことがなく、主に研究対象の化合物となっています .

類似化合物との比較

Nandrolone Decanoate: Another ester of nandrolone with a longer duration of action.

Nandrolone Phenylpropionate: A shorter-acting ester compared to nandrolone decanoate.

Trenbolone: A non-17α-alkylated derivative of nandrolone with potent anabolic effects.

Ethylestrenol: A 17α-alkylated derivative of nandrolone.

Uniqueness: Nandrolone acetate is unique due to its specific esterification at the C17β position, which influences its pharmacokinetics and biological activity. Unlike other nandrolone esters, nandrolone acetate was never marketed, making it primarily a compound of research interest .

生物活性

Nandrolone acetate is a synthetic anabolic steroid derived from testosterone, primarily utilized in clinical settings for its anabolic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, therapeutic applications, and associated adverse effects, supported by data tables and relevant studies.

Nandrolone acetate exerts its effects primarily through the activation of androgen receptors (AR). Upon administration, nandrolone is converted to nandrolone decanoate, which then binds to ARs in target tissues. This binding initiates a cascade of events leading to:

- Gene Expression Modulation : The activated AR translocates to the nucleus and binds to specific DNA sequences to regulate gene transcription, promoting muscle hypertrophy and erythropoiesis.

- Interaction with Other Pathways : Nandrolone can also influence pathways such as ERK, Akt, and MAPK, which are involved in cellular growth and differentiation .

Pharmacokinetics

The pharmacokinetic profile of nandrolone acetate reveals important absorption and elimination characteristics:

- Absorption : Following intramuscular injection, nandrolone acetate reaches peak serum concentrations (C_max) within 30 to 72 hours depending on the dose. For instance:

- Half-life : The terminal half-life ranges from 7 to 12 days, indicating prolonged activity in the body .

- Protein Binding : Nandrolone exhibits low affinity for sex hormone-binding globulin (SHBG), which affects its bioavailability and action .

Therapeutic Applications

Nandrolone acetate is clinically indicated for various conditions:

- Anemia : It is effective in treating anemia associated with chronic renal failure by stimulating erythropoiesis.

- Cachexia : Studies have shown that nandrolone can improve body composition and quality of life in patients suffering from cachexia due to chronic diseases such as HIV/AIDS .

- Muscle Wasting : It is used to counteract muscle wasting in patients undergoing severe stress or trauma .

Case Studies

- HIV/AIDS Patients : A multicenter randomized controlled trial demonstrated that nandrolone decanoate significantly improved fat-free mass compared to placebo (mean increase of 1.71 kg vs. 0.32 kg) over a 12-week period .

- Women with Chronic Illness : In another study involving women with HIV, nandrolone therapy led to improvements in weight and lean body mass without significant adverse effects on liver enzymes or lipid profiles .

Adverse Effects

While nandrolone acetate has therapeutic benefits, it is also associated with several adverse effects, particularly when abused:

- Endocrine Effects : Issues such as virilization, gynecomastia, and hormonal imbalances are common among users .

- Cardiovascular Risks : Increased risk of hypertension and vascular damage has been documented .

- Psychiatric Effects : Users may experience mood swings, aggressiveness, and other psychological disturbances .

Data Summary

| Parameter | Value |

|---|---|

| Peak Serum Concentration (50 mg) | 2.14 ng/mL |

| Peak Serum Concentration (100 mg) | 4.26 ng/mL |

| Peak Serum Concentration (150 mg) | 5.16 ng/mL |

| Half-life | 7–12 days |

| Recommended Dose | 0.4 mg/kg/day |

特性

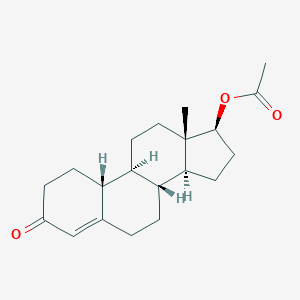

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWYUPSVWLOIRF-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931490 | |

| Record name | Nandrolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425-10-1 | |

| Record name | Nandrolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17.beta.-Acetoxy-19-nortestosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nandrolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4NN9XF7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。